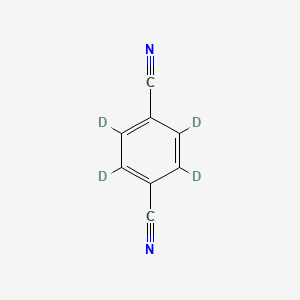

Terephthalonitrile-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis of Terephthalonitrile Derivatives

The synthesis of terephthalonitrile derivatives has been explored in various studies. One such study involves the creation of a UiO-66/g-C3N4 composite using terephthalic acid derived from waste plastic. This composite was synthesized through a solvothermal method and demonstrated significant photocatalytic activity in degrading a chemical warfare agent simulant, showcasing the potential of terephthalonitrile derivatives in environmental applications .

Molecular Structure Analysis

The molecular structure of terephthalonitrile derivatives can lead to the formation of complex supramolecular structures. For instance, a study on the 4,4'-bipyridine–terephthalic acid compound revealed a three-dimensional supramolecular layer-like structure. This structure was achieved through strong intermolecular hydrogen bonds and π–π interactions, which are crucial for the stability and functionality of the resulting material .

Chemical Reactions Analysis

Terephthalonitrile derivatives can undergo various chemical reactions, leading to the formation of valuable compounds. Research has shown that the terephthalonitrile radical anion and dianion can react with α,ω-dibromoalkanes to produce 4-(ω-bromoalkyl)benzonitriles and α,ω-bis(4-cyanophenyl)alkanes, respectively. These products are versatile building blocks for further chemical synthesis, and the study provides new insights into the reaction mechanisms, highlighting the role of charge transfer complexes as key intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of terephthalonitrile derivatives are influenced by their molecular structure and the presence of functional groups. For example, the UiO-66/g-C3N4 composite mentioned earlier exhibited a high surface area and capillary volume, which are essential for its photocatalytic efficiency. The composite's ability to absorb visible light and its bandgap energies are also critical factors that contribute to its performance in degrading harmful substances .

Case Studies and Applications

Several case studies have demonstrated the practical applications of terephthalonitrile derivatives. The UiO-66/g-C3N4 composite's effectiveness in degrading a chemical warfare agent simulant under visible light irradiation is a notable example of how these materials can be used in environmental remediation . Additionally, the ability to form organogels with a chiral twist upon interaction with various metal ions, as observed in a study on terephthalic acid substituted amphiphilic L-glutamide, opens up possibilities for applications in chiral separation and sensing technologies .

Aplicaciones Científicas De Investigación

High-Performance Supercapacitors

Terephthalonitrile-derived nitrogen-rich networks (TNNs) have been developed as novel electrode materials for supercapacitors. These materials are synthesized through temperature-dependent cross-linking of terephthalonitrile monomers. The development of TNNs showcases the potential of aromatic nitrile monomers in enhancing the performance of electrode materials for energy storage applications. This innovation opens new avenues for utilizing modular toolboxes derived from various aromatic nitrile monomers to improve electrode materials (Hao et al., 2012).

Chemical Synthesis

The interaction of terephthalonitrile dianion with aromatic nitriles has been studied, highlighting its application in the synthesis of dicyanobiphenyls through p-cyanophenylation. This process demonstrates the dianion's role as a reagent for introducing cyanophenyl groups into aromatic nitriles, a method that can significantly impact the synthesis of complex organic compounds. The study provides insights into the mechanism of this reaction and its synthetic significance, offering a high-yield, one-pot synthesis route for specific biphenyl derivatives (Panteleeva et al., 2005).

Recycling of Polyethylene Terephthalate (PET)

A notable application of terephthalonitrile is in the recycling of polyethylene terephthalate (PET) plastic. Through catalytic fast pyrolysis with ammonia, terephthalonitrile (TPN) can be produced directly from PET waste. This process not only offers a method for converting waste PET into valuable nitrogen-containing chemicals but also highlights the potential for sustainable waste management solutions. The study provides a promising technology for producing N-containing chemicals from polyester plastics, contributing to environmental sustainability (Xu et al., 2019).

Biocatalysis

Terephthalonitrile has also been used as a substrate in biocatalysis for the production of 4-cyanobenzoic acid. A novel nitrilase from Pantoea sp. AS-PWVM4 (PaNIT) demonstrated efficient conversion of terephthalonitrile to 4-cyanobenzoic acid. This biocatalytic process showcases the potential of using enzymes for the selective transformation of nitriles to valuable chemical products, offering a green and efficient alternative to traditional chemical synthesis methods (Zhang et al., 2018).

Safety and Hazards

Terephthalonitrile is toxic and can irritate the respiratory tract and mucous membranes . It has a strong toxicity to the central nervous system and can also be absorbed through the skin to cause poisoning . It should be avoided from inhalation or skin contact . The production equipment should be sealed, and operators should wear protective equipment . It should be stored in a dry, ventilated place .

Direcciones Futuras

Terephthalonitrile-derived nitrogen-rich networks have been developed successfully for supercapacitor applications . This suggests that Terephthalonitrile-d4 could potentially be used in the development of high-performance electrode materials for energy storage applications.

Relevant Papers

- A paper titled “Sustainable Production of Terephthalonitrile Via in Situ Catalytic Pyrolysis of Pet with Urea Over Commercial Γ-Al2o3” discusses the synthesis of Terephthalonitrile from waste polyester plastics via in situ catalytic pyrolysis process .

- Another paper titled “3‐Ligated Phenothiazinyl‐terephthalonitrile Dyads and Triads” discusses the synthesis of Terephthalonitrile derivatives .

Mecanismo De Acción

Mode of Action

It is known that the compound can undergo hydrolysis to form acids without the formation of amides and cyanocarboxylic acids . This reaction is catalyzed by the nitrilase from Rhodococcus sp. CCZU10-1 .

Biochemical Pathways

It is known that the compound can be involved in the biocatalytic synthesis of aromatic dicarboxylic acids . This process is of interest due to its mild reaction conditions and substrate specificity .

Result of Action

It is known that the compound can be involved in the production of terephthalic acid and isophthalic acid . These acids are key raw materials for the production of polyesters .

Action Environment

The action of Terephthalonitrile-d4 can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other chemicals, such as benzonitrile and its analogues . Additionally, the compound’s action can be influenced by temperature and pH .

Propiedades

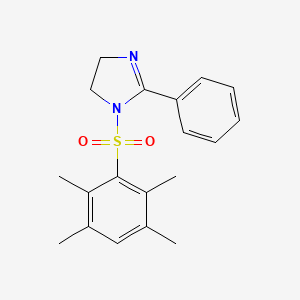

IUPAC Name |

2,3,5,6-tetradeuteriobenzene-1,4-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H/i1D,2D,3D,4D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXFKXOIODIUJO-RHQRLBAQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C#N)[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2529484.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)

![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)